3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Description
This compound is a benzimidazole derivative featuring a 3,4-dimethoxybenzamide moiety linked to a benzimidazole core substituted with a tetrahydrofuran-2-yl group at the 2-position. The tetrahydrofuran (THF) ring introduces stereoelectronic and solubility properties distinct from alkyl or aryl substituents commonly found in similar compounds. Its molecular formula is C₂₁H₂₁N₃O₄, with a molecular weight of 379.41 g/mol (predicted). The THF substituent likely enhances solubility compared to purely lipophilic analogs while retaining π-π stacking capabilities via the benzimidazole and benzamide groups .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-16-8-5-12(10-18(16)26-2)20(24)21-13-6-7-14-15(11-13)23-19(22-14)17-4-3-9-27-17/h5-8,10-11,17H,3-4,9H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBKHXJWUWYMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives. The process often includes the use of thionyl chloride to convert the benzoic acid to benzoyl chloride, which then reacts with the amine in the presence of a base such as triethylamine .
Industrial Production Methods
the general approach would involve optimizing the laboratory synthesis for larger batches, ensuring purity and yield through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
The THF substituent differentiates this compound from analogs with alkyl, aryl, or hydroxyl groups. Key comparisons include:
Key Observations:
Spectroscopic and Crystallographic Data
- NMR Shifts : The THF ring in the target compound would produce distinct ¹H-NMR signals (e.g., δ 3.7–4.2 ppm for oxolane protons) compared to alkyl (δ 1.0–2.5 ppm) or aryl (δ 6.8–7.5 ppm) substituents .
- Crystallography : SHELX-based refinements () are commonly used for benzimidazole derivatives, though THF’s conformational flexibility may complicate crystal packing.
Biological Activity
3,4-Dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a novel compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
It features a benzimidazole core substituted with a tetrahydrofuran moiety and methoxy groups. This unique structure is hypothesized to contribute to its biological activity.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of various benzimidazole derivatives. For instance, compounds similar in structure to this compound have shown promising results against human lung cancer cell lines such as A549 and HCC827. In vitro assays indicated that these compounds exhibit cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D) .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| Compound A | A549 | 6.26 | 20.46 |
| Compound B | HCC827 | 6.48 | 16.00 |
| Compound C | NCI-H358 | Not reported | Not reported |
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. Compounds structurally related to this compound have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, with some derivatives achieving MIC values comparable to standard antibiotics .
Table 2: Antimicrobial Activity Data
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound D | S. aureus | 2 |
| Compound E | E. coli | 4 |
| Compound F | P. aeruginosa | 8 |
The mechanisms by which benzimidazole derivatives exert their biological effects often involve interaction with DNA and inhibition of key enzymes involved in cell proliferation and survival. For instance, studies suggest that these compounds may bind within the minor groove of DNA, disrupting replication and transcription processes . Additionally, some derivatives may act as inhibitors of protein kinases, further contributing to their antitumor effects.
Case Studies
- Case Study on Lung Cancer : A study evaluated the efficacy of a benzimidazole derivative similar to our compound in inhibiting tumor growth in a xenograft model of lung cancer. The results showed a significant reduction in tumor size compared to controls, supporting the in vitro findings .
- Case Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial efficacy of benzimidazole derivatives against multi-drug resistant strains of bacteria. The study highlighted the potential of these compounds as alternative therapeutic agents in treating infections caused by resistant pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
